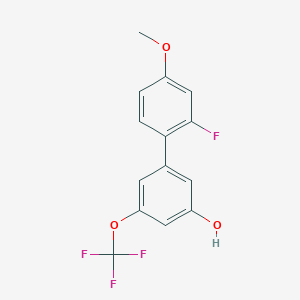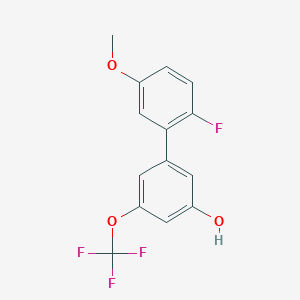
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% (5-NPTFM-95) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a nitrophenol compound that is composed of a phenol group with three fluorine atoms, a nitro group, and a hydrogen atom. The compound is currently used in a variety of laboratory experiments and is gaining recognition as an important tool for scientific research.
Aplicaciones Científicas De Investigación
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an inhibitor for the oxidation of organic compounds. It has also been used in the synthesis of heterocyclic compounds and as a fluorescent probe for the detection of proteins. 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of pharmaceuticals and in the development of new materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to be related to its ability to interact with proteins and other molecules. The compound has been shown to bind to proteins and other molecules, and it is believed that this binding may affect their structure and function. Additionally, 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the oxidation of organic compounds, which suggests that it may have antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, studies have shown that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the oxidation of organic compounds, which suggests that it may have protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be easily synthesized. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, the compound has some limitations for use in laboratory experiments. It has a low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in acidic or basic conditions.
Direcciones Futuras
The potential applications of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% in scientific research are vast and varied. Future research could focus on its potential use as a therapeutic agent, as an antioxidant, or as an inhibitor of oxidation. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, additional research could be conducted to explore the potential of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% as a fluorescent probe for the detection of proteins.
Métodos De Síntesis
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a method known as nitration of 3-trifluoromethylphenol. In this method, 3-trifluoromethylphenol is reacted with nitric acid and sulfuric acid in a reaction vessel. The mixture is heated to a temperature of 80-90°C and stirred for two hours. The reaction is then cooled and the product is collected by filtration. The collected product is then purified by recrystallization from a suitable solvent. The resulting compound is 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%.
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(5-8)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLJGHMHHHYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686612 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-33-3 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














